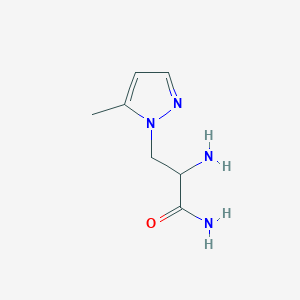
2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 5-methyl-1H-pyrazole with appropriate amine derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out in a solvent such as tetrahydrofuran or dichloromethane, often under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization and functional group modifications. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is becoming more prevalent in industrial settings to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and benzyl chloride are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and amides, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes . This interaction can modulate the activity of enzymes and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole ring structure but differs in the position of the amino group.
5-Amino-3-methyl-1H-pyrazole: Another similar compound with variations in the substitution pattern on the pyrazole ring.
Uniqueness: 2-Amino-3-(5-methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-amino-3-(5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-2-3-10-11(5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |
InChI-Schlüssel |
WEFRBBTZCXRISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


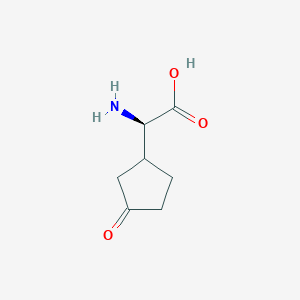
![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
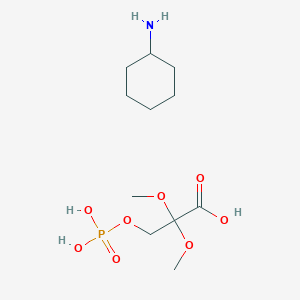
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
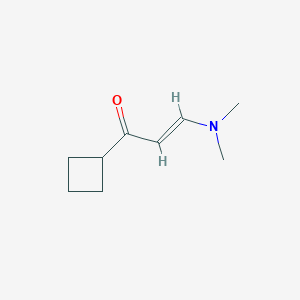
amine](/img/structure/B13307596.png)
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one](/img/structure/B13307599.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)

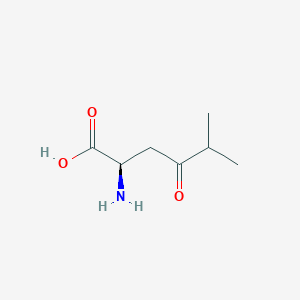
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
